

Application Note: Development of a Stability-Indicating Assay for Codeine Monohydrate

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Compound of Interest

Compound Name: *Codeine monohydrate*

Cat. No.: *B1239579*

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Introduction

Codeine monohydrate, an opioid analgesic and antitussive, is susceptible to degradation over time, which can impact its safety and efficacy. A stability-indicating assay method (SIAM) is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This application note details a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for **codeine monohydrate**, in accordance with International Council for Harmonisation (ICH) guidelines.

The developed method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of **codeine monohydrate** in bulk drug and pharmaceutical formulations. The protocol includes procedures for forced degradation studies to identify potential degradation pathways under various stress conditions.

Physicochemical Properties of Codeine Monohydrate

Property	Value	Reference
Molecular Formula	C18H21NO3·H2O	Internal Data
Molecular Weight	317.4 g/mol	Internal Data
Description	Colorless or white crystals or a crystalline powder.	--INVALID-LINK--
Melting Point	154-158°C	--INVALID-LINK--
Solubility	Slightly soluble in water, freely soluble in ethanol.	--INVALID-LINK--

Experimental Protocols

Materials and Reagents

- **Codeine Monohydrate** Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- ortho-Phosphoric Acid (AR Grade)
- Sodium Hydroxide (AR Grade)
- Hydrochloric Acid (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)
- Deionized Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method is employed for the separation and quantification of codeine and its degradation products.

Parameter	Condition
Instrument	HPLC system with UV/PDA detector
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	1% o-phosphoric acid in water : acetonitrile : methanol (78:10:12 v/v/v), pH adjusted to 3.0
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	23°C
Detection Wavelength	254 nm
Retention Time (Codeine)	Approximately 3.5 min

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of **codeine monohydrate** reference standard in 100 mL of mobile phase.
- Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
- Sample Solution (100 µg/mL): Prepare a solution of the test sample (e.g., from a formulation) in the mobile phase to obtain a theoretical concentration of 100 µg/mL of **codeine monohydrate**.

Forced Degradation Studies

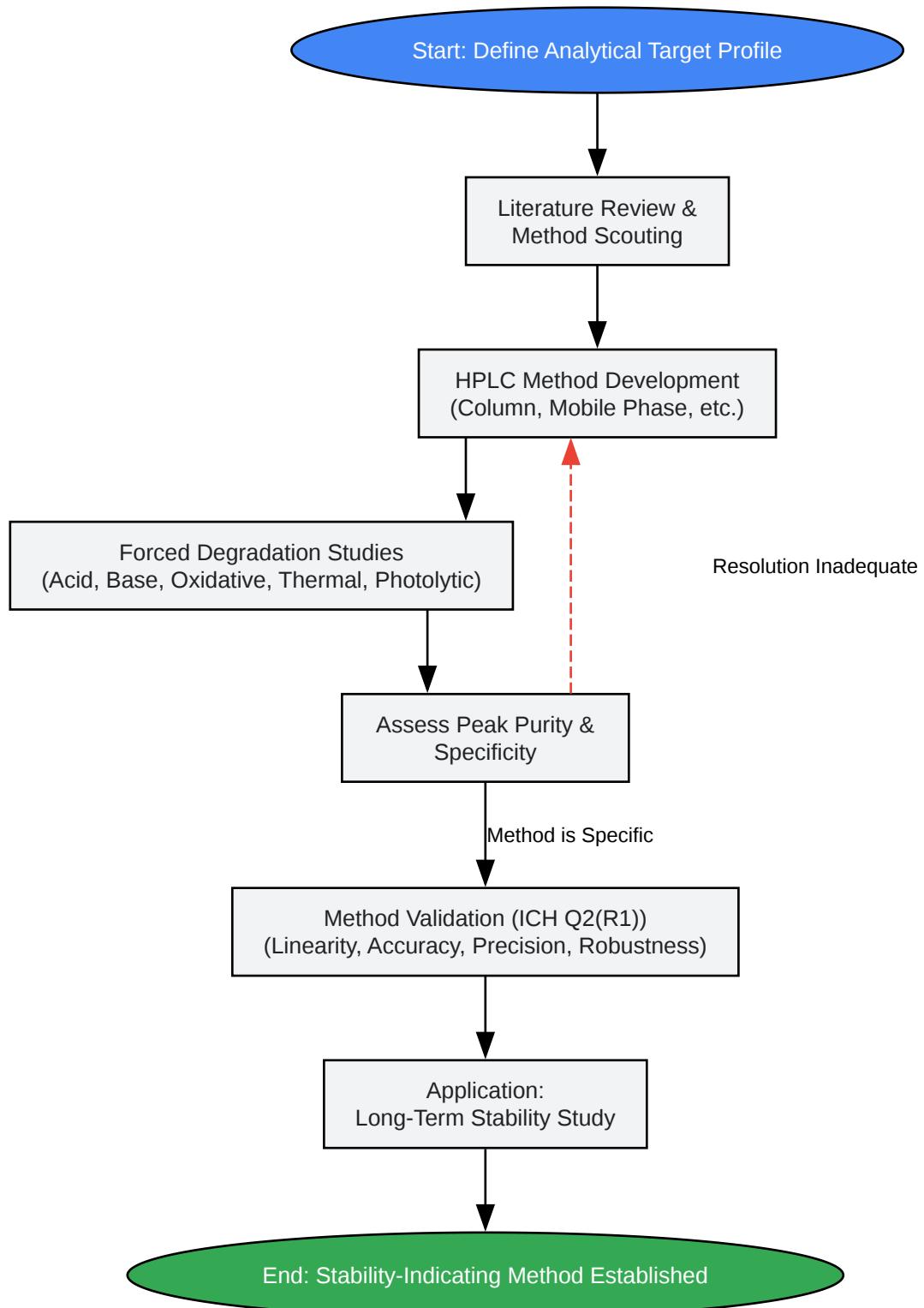
Forced degradation studies are performed to demonstrate the specificity of the method and to identify potential degradation products. A target degradation of 5-20% is recommended to ensure that the primary degradation products are formed without excessive decomposition.

- Acid Hydrolysis:
 - To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl.

- Reflux the solution for 8 hours at 60°C.
- Cool the solution to room temperature and neutralize with 0.1 N NaOH.
- Dilute to a final concentration of 100 µg/mL with the mobile phase and inject into the HPLC system.

- Base Hydrolysis:
 - To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH.
 - Reflux the solution for 8 hours at 60°C.
 - Cool the solution to room temperature and neutralize with 0.1 N HCl.
 - Dilute to a final concentration of 100 µg/mL with the mobile phase and inject.
- Oxidative Degradation:
 - To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide.
 - Keep the solution at room temperature for 24 hours, protected from light.
 - Dilute to a final concentration of 100 µg/mL with the mobile phase and inject.
- Thermal Degradation:
 - Place the solid **codeine monohydrate** powder in a hot air oven at 105°C for 24 hours.
 - After exposure, allow the powder to cool to room temperature.
 - Prepare a 100 µg/mL solution in the mobile phase and inject.
- Photolytic Degradation:
 - Expose the solid drug substance to UV light (254 nm) and fluorescent light for 7 days.
 - Prepare a 100 µg/mL solution of the exposed sample in the mobile phase and inject.

Visualization of Workflows and Pathways



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Caption: Workflow for the development of a stability-indicating assay method.

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